3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol
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Overview
Description
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C12H8BrClO It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, chlorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids. The process involves the following steps:
Starting Materials: 1-Bromo-3-chloro-5-iodobenzene and arylboronic acid.
Catalyst: Palladium-based catalysts are commonly used.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C)
Industrial Production Methods
Industrial production of 3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of dehalogenated biphenyls or biphenyl alcohols.
Scientific Research Applications
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chlorobiphenyl: Similar structure but lacks the hydroxyl group.
3-Bromo-3’-chloro-1,1’-biphenyl: Similar structure with different substitution pattern.
3-Bromo-5-chlorosalicylaldehyde: Contains an aldehyde group instead of a hydroxyl group .
Uniqueness
3-Bromo-5-chloro-[1,1’-biphenyl]-4-ol is unique due to the presence of both halogen and hydroxyl groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C12H8BrClO |
---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-phenylphenol |
InChI |
InChI=1S/C12H8BrClO/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
UFURQTUNNKOFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)Cl |
Origin of Product |
United States |
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